molecular formula C7H3F4N3 B3346262 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 116671-72-8

3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Cat. No. B3346262
CAS RN: 116671-72-8
M. Wt: 205.11 g/mol
InChI Key: HRJOXSOSBQZWPB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and drug development . It’s a fused bicyclic heterocycle that’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrazine can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyrazine is a fused bicyclic 5–6 heterocycle. It contains a five-membered imidazole ring and a six-membered pyrazine ring with a bridgehead nitrogen atom .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. It exhibits reactivity that allows for various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrazine derivatives can vary widely depending on their specific structures and substituents .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, some imidazo[1,2-a]pyrazine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

Safety and hazards associated with imidazo[1,2-a]pyrazine derivatives can vary widely depending on their specific structures and substituents. Some compounds in this class are classified as Acute Tox. 3 Oral - Skin Sens. 1 .

Future Directions

The development of new imidazo[1,2-a]pyrazine derivatives with improved properties and activities is an active area of research. This includes the development of more potent and broad-spectrum antifungal agents .

properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4N3/c8-6-5(7(9,10)11)13-4-3-12-1-2-14(4)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJOXSOSBQZWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=C2F)C(F)(F)F)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648269
Record name 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116671-72-8
Record name 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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